Cas no 4744-53-0 (1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine)

1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine structure
4744-53-0 structure
Product Name:1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine
CAS No:4744-53-0
MF:C10H11N3
MW:173.214441537857
MDL:MFCD00754380
CID:930999
PubChem ID:395901
Update Time:2025-04-24

1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-tetrahydro-Pyrazino[1,2-a]benzimidazole
    • Pyrazino[1,2-a]benzimidazole, 1,2,3,4-tetrahydro- (6CI,8CI,9CI)
    • 1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine
    • Oprea1_753230
    • NCI60_036281
    • EU-0033777
    • 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole
    • NSC700996
    • DB-390172
    • 4744-53-0
    • Oprea1_448969
    • AKOS005214675
    • 1,2,3,4-Tetrahydro-benzo[4,5]imidazo[1,2-a]pyrazine
    • NSC-700996
    • DTXSID601249623
    • BDBM50108305
    • CHEMBL6503
    • 1,8,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
    • SCHEMBL839815
    • STL468855
    • 2,3,4,5-tetrahydro-1H-pyrazino[1,2-a]benzoimidazole
    • HMS1607D02
    • 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
    • F0910-0058
    • EN300-225247
    • MDL: MFCD00754380
    • Inchi: 1S/C10H11N3/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10/h1-4,11H,5-7H2
    • InChI Key: CVGPZQMGLKRVJV-UHFFFAOYSA-N
    • SMILES: N12C3C=CC=CC=3N=C1CNCC2

Computed Properties

  • Exact Mass: 173.095297364g/mol
  • Monoisotopic Mass: 173.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 29.8Ų

1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine Pricemore >>

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Additional information on 1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine

1,2,3,4-Tetrahydro-Pyrazino[1,2-a]benzimidazole: A Comprehensive Overview

The compound with CAS No. 4744-53-0, commonly referred to as 1,2,3,4-tetrahydro-Pyrazino[1,2-a]benzimidazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic compounds, which are known for their versatile applications in drug discovery and advanced materials. The benzimidazole core of this molecule is particularly notable for its aromaticity and ability to form stable complexes with metal ions.

Recent studies have highlighted the potential of 1,2,3,4-tetrahydro-Pyrazino[1,2-a]benzimidazole as a precursor for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials are highly sought after due to their exceptional porosity and surface area, making them ideal candidates for gas storage and catalysis applications. Researchers have demonstrated that the tetrahydro derivative can act as a versatile ligand, enabling the construction of MOFs with tunable properties.

The synthesis of 1,2,3,4-tetrahydro-Pyrazino[1,2-a]benzimidazole typically involves multi-step reactions starting from readily available starting materials such as o-phenylenediamine and aldehydes. The key step in its synthesis is the formation of the pyrazine ring system through a series of condensation reactions. This process often requires precise control over reaction conditions to ensure high yields and purity of the final product.

One of the most intriguing aspects of this compound is its ability to undergo further functionalization. By introducing substituents at specific positions on the benzimidazole ring or the pyrazine ring system, chemists can tailor its electronic properties and reactivity. For instance, recent research has explored the use of electron-withdrawing groups to enhance the molecule's ability to coordinate with transition metals. This has opened up new possibilities for its application in catalysis and sensing technologies.

In addition to its role in materials science, 1,2,3,4-tetrahydro-Pyrazino[1,2-a]benzimidazole has also been investigated for its potential in drug design. The benzimidazole moiety is well-known for its pharmacological activity across a range of therapeutic areas. By modifying the tetrahydro derivative with bioactive groups or targeting ligands, researchers aim to develop molecules with improved bioavailability and selectivity.

The structural versatility of this compound makes it an attractive candidate for exploring new chemical reactions and mechanisms. For example, recent studies have focused on its participation in cycloaddition reactions and radical polymerization processes. These investigations have provided valuable insights into the reactivity patterns of heterocyclic compounds under various conditions.

From an environmental perspective,1,tetrahydro-Pyrazino[1,a]benzimidazole has been evaluated for its biodegradability and toxicity profiles. Initial findings suggest that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However,further studies are required to fully understand its environmental impact and ensure sustainable practices during its production and application.

In conclusion,CAS No. 4744-53-0, or 1,tetrahydro-Pyrazino[1,a]benzimidazole, represents a promising building block for advancing both academic research and industrial applications.Across multiple disciplines from material science to pharmacology,this compound continues to demonstrate its value as a versatile platform for innovation.Further exploration into its properties will undoubtedly unlock new opportunities for technological advancement.

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